molecular formula C19H20BrClN6O4S B8091202 N-[5-(4-Bromophenyl)-6-[2-[(5-chloro-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide

N-[5-(4-Bromophenyl)-6-[2-[(5-chloro-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide

Cat. No.: B8091202
M. Wt: 543.8 g/mol
InChI Key: ZAECTGVKYBAJMM-UHFFFAOYSA-N
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Description

N-[5-(4-Bromophenyl)-6-[2-[(5-chloro-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide is a useful research compound. Its molecular formula is C19H20BrClN6O4S and its molecular weight is 543.8 g/mol. The purity is usually 95%.
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Biological Activity

N-[5-(4-Bromophenyl)-6-[2-[(5-chloro-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide, with the CAS number 2443747-63-3, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology and as a pharmacological agent targeting specific receptors.

  • Molecular Formula : C19H20BrClN6O4S
  • Molecular Weight : 543.82 g/mol
  • IUPAC Name : this compound
  • Purity : 98% .

The compound primarily functions as an inhibitor of endothelin receptors, specifically targeting the ETA receptor with significant affinity for the ETB receptor as well. This dual action suggests its potential utility in managing conditions associated with endothelin signaling, such as certain cancers and cardiovascular diseases .

Anticancer Properties

Recent studies have highlighted the compound's anticancer properties, particularly its efficacy against various leukemia cell lines. For instance, it has been shown to inhibit the proliferation of acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells at concentrations as low as 0.3 µM and 1.2 µM, respectively . The mechanism involves downregulation of phospho-ERK1/2 and its downstream effector p-p70S6K, indicating a disruption in crucial signaling pathways that promote cancer cell survival and proliferation.

Pharmacokinetics

The pharmacokinetic profile of this compound shows promising characteristics, including high bioavailability and favorable distribution in vivo. Studies have demonstrated effective treatment responses in mouse xenograft models, where doses administered via oral gavage led to significant tumor growth inhibition .

Table: Summary of Biological Activities

Activity TypeTarget/EffectConcentration (µM)Reference
AnticancerInhibits MV4-11 leukemia cells0.3
AnticancerInhibits MOLM13 monocytic leukemia cells1.2
Endothelin ReceptorInhibits ETA and ETB receptorsNot specified
Tumor Growth InhibitionXenograft modelsEffective at 10 mg/kg

Study on Anticancer Activity

A notable study published in ACS Medicinal Chemistry Letters explored the anticancer potential of various compounds, including this compound. The findings indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Endothelin Receptor Inhibition Study

Another research effort focused on the compound's interaction with endothelin receptors. The study demonstrated that this compound effectively inhibited receptor activity, leading to decreased cellular proliferation in models of pulmonary hypertension .

Properties

IUPAC Name

5-(4-bromophenyl)-6-[2-(5-chloropyrimidin-2-yl)oxyethoxy]-N-(propylsulfamoyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrClN6O4S/c1-2-7-26-32(28,29)27-17-16(13-3-5-14(20)6-4-13)18(25-12-24-17)30-8-9-31-19-22-10-15(21)11-23-19/h3-6,10-12,26H,2,7-9H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAECTGVKYBAJMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Cl)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrClN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.